2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-13(19-6-7-22-15(19)17-9)14(21)10-2-4-11(5-3-10)18-12(20)8-16/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTZUDNGDQDEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)C3=CC=C(C=C3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiazoles and α-bromocarbonyl compounds. The reaction conditions often require elevated temperatures and the use of catalysts or bases to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Group
The chloroacetamide group undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reaction is pivotal for introducing functional diversity.
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Mechanism : The chloro group acts as a leaving group, replaced by nucleophiles like amines or thiols. Ethanol or DMF facilitates the reaction under mild heating .
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Example : Reaction with morpholine yields 2-morpholinoacetamide derivatives, as demonstrated in analogous imidazo-thiazole systems .
Cyclization Reactions
The acetamide group participates in cyclization to form heterocyclic scaffolds, such as thiazolidinones or imidazolidinones.
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Key Insight : Cyclization with thiourea under acidic conditions forms imidazolidinethione derivatives, a common strategy for enhancing bioactivity .
Coupling Reactions at the Imidazo-Thiazole Carbonyl
The carbonyl group enables condensation with amines or hydrazines to form urea or hydrazide linkages.
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Notable Example : Coupling with 5-tert-butylisoxazol-3-amine forms urea derivatives, as seen in structurally related patents .
Hydrolysis and Esterification
The acetamide and carbonyl groups are susceptible to hydrolysis or esterification under acidic/basic conditions.
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation or nitration at the para position relative to the carbonyl group.
Metal-Catalyzed Cross-Couplings
The chloroacetamide group participates in Suzuki or Ullmann couplings for biaryl synthesis.
| Catalyst | Conditions | Product | Supporting References |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 h | 2-(Aryl)-N-[4-(6-methylimidazo[2,1-b]thiazole-5-carbonyl)phenyl]acetamide |
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new therapeutic agents.
Medicine: The compound's biological activities have also been explored in the context of medicinal chemistry. It has been investigated for its potential use in treating diseases such as tuberculosis and other bacterial infections.
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals. Its unique properties may contribute to the creation of innovative products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which 2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound distinguishes itself through the imidazo[2,1-b][1,3]thiazole heterocycle, which contrasts with structurally related compounds bearing alternative heterocycles or substituents:
Physicochemical Properties
Critical parameters such as logP , polar surface area (PSA) , and molecular weight influence bioavailability:
Biological Activity
2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide is a compound derived from imidazo[2,1-b][1,3]thiazole, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on diverse scientific literature, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure can be represented as follows:
- Molecular Formula : C15H13ClN4OS
- Molecular Weight : 320.81 g/mol
The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound has shown efficacy in inducing apoptosis in various cancer cell lines.
Anticancer Activity
Research has indicated that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant anticancer activity. The following studies highlight the biological effects of similar compounds:
- Study 1 : A series of thiazole derivatives were synthesized and tested against A549 (lung cancer) and C6 (glioma) cell lines. The results demonstrated that certain derivatives effectively inhibited cell proliferation and induced apoptosis through caspase-3 activation assays .
- Study 2 : Another investigation focused on imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, which were evaluated for their inhibitory effects on carbonic anhydrases (CA). These compounds displayed selective inhibition against hCA II isoform, which is often overexpressed in tumors .
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the anticancer potential of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 12.5 | Induction of apoptosis via caspase activation |
| Compound B | C6 | 8.0 | Inhibition of DNA synthesis and cell cycle arrest |
| Compound C | MCF-7 (breast cancer) | 15.0 | Inhibition of tumor growth through apoptosis |
These findings suggest that modifications in the thiazole structure can significantly influence the anticancer activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of specific substituents on the thiazole ring enhances biological activity. For instance:
Q & A
Q. Q1: What are the critical considerations for synthesizing 2-chloroacetamide derivatives with imidazothiazole scaffolds?
Methodological Answer: The synthesis typically involves reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane. Key factors include:
- Temperature control (20–25°C) to avoid side reactions such as over-acylation or decomposition .
- Solvent choice : Dioxane is preferred due to its polarity and ability to stabilize intermediates.
- Purification : Recrystallization from ethanol-DMF mixtures improves purity (>95%) .
- Regioselectivity : Substituents on the aryl ring (e.g., methyl groups) influence reaction rates and product stability .
Structural Characterization
Q. Q2: How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL/SHELXS) is critical for:
- Bond-length validation : Confirming the chloroacetamide linkage (C-Cl bond ~1.79 Å) and imidazothiazole planarity .
- Hydrogen bonding : Identifying interactions between the carbonyl group and adjacent aromatic protons, which stabilize the crystal lattice .
- Twinning analysis : Addressing data contradictions caused by crystal defects in high-symmetry space groups .
Advanced Bioactivity Profiling
Q. Q3: How can researchers design assays to evaluate the anticancer potential of this compound?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to the imidazothiazole moiety’s known ATP-binding affinity .
- In vitro assays :
- Cytotoxicity : MTT assays using human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .
- Data validation : Compare results with structurally similar analogs (e.g., Dasatinib derivatives) to assess SAR trends .
Handling Data Contradictions
Q. Q4: How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reagent purity : Trace moisture in chloroacetyl chloride reduces yields; use freshly distilled reagents .
- Byproduct analysis : LC-MS or TLC can detect unreacted starting materials or dimerization products .
- Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, stoichiometric ratios) across labs .
Computational Modeling
Q. Q5: What computational strategies predict the binding mode of this compound with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with kinase active sites. Focus on:
- Hydrophobic pockets : Methyl and chloro groups enhance binding to nonpolar residues .
- Hydrogen bonding : Acetamide carbonyl interactions with backbone amides (e.g., Met793 in EGFR) .
- MD simulations : Validate stability over 100 ns trajectories using AMBER or GROMACS .
Advanced Synthetic Challenges
Q. Q6: How can researchers optimize regioselectivity in imidazothiazole derivatization?
Methodological Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to steer reactions to the 5-position .
- Catalytic systems : Pd/Cu-mediated cross-coupling for C-H functionalization at the 2-position .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during multi-step syntheses .
Analytical Method Development
Q. Q7: What spectroscopic techniques confirm the purity and identity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic protons in the imidazothiazole ring appear as doublets (δ 7.8–8.2 ppm) .
- Acetamide methylene protons resonate as a singlet (δ 4.2 ppm) .
- Elemental analysis : Carbon/nitrogen ratios must match theoretical values (±0.3%) to confirm purity .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5%) .
Toxicity and Safety
Q. Q8: What protocols assess the compound’s cytotoxicity in non-cancerous cell lines?
Methodological Answer:
- Primary cells : Use human dermal fibroblasts (HDFs) or HEK293 cells for baseline toxicity .
- Dose-response curves : Compare IC₅₀ values between cancer and normal cells to calculate selectivity indices (SI > 3 is desirable) .
- Mitochondrial stress tests : Seahorse XF analyzers measure OCR/ECAR to evaluate metabolic disruption .
Structure-Activity Relationship (SAR) Studies
Q. Q9: How do substituents on the phenyl ring influence bioactivity?
Methodological Answer:
- Electron-donating groups (e.g., methyl) : Enhance solubility but reduce kinase inhibition potency .
- Halogens (e.g., chloro) : Improve lipophilicity and target binding (e.g., Cl vs. F: ΔpIC₅₀ = 0.8) .
- Steric effects : Bulky substituents at the 4-position disrupt π-π stacking with tyrosine residues .
Advanced Applications
Q. Q10: Can this compound serve as a precursor for radiopharmaceuticals?
Methodological Answer:
- Radiolabeling : Introduce ¹⁸F via nucleophilic substitution at the chloro position (K₂CO₃, Kryptofix 222, 100°C) .
- Biodistribution : SPECT/CT imaging in murine models to evaluate tumor uptake vs. healthy tissues .
- Stability tests : Assess radiochemical purity (>95%) over 24 hours in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
